molecular formula C16H19ClN2O3 B12946217 2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile

2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile

Cat. No.: B12946217
M. Wt: 322.78 g/mol
InChI Key: NPRJJRDIRRBQIB-MQVJKMGUSA-N
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Description

2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[321]octan-8-yl)benzonitrile is a complex organic compound with a unique structure that includes a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[321]octan-8-yl)benzonitrile involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-((1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl)-3-methylbenzonitrile
  • Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-carboxylate

Uniqueness

2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

2-chloro-3-methyl-4-[(1S,5R)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile

InChI

InChI=1S/C16H19ClN2O3/c1-10-12(4-3-11(7-18)13(10)17)19-15(21)5-6-16(19,22)9-14(2,20)8-15/h3-4,20-22H,5-6,8-9H2,1-2H3/t14?,15-,16+

InChI Key

NPRJJRDIRRBQIB-MQVJKMGUSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2[C@]3(CC[C@@]2(CC(C3)(C)O)O)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C3(CCC2(CC(C3)(C)O)O)O

Origin of Product

United States

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